molecular formula C21H21BrS B13699953 Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide

Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide

Cat. No.: B13699953
M. Wt: 385.4 g/mol
InChI Key: XMNKPVRYIOSYRZ-UHFFFAOYSA-M
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Description

Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide is a sulfonium salt with the molecular formula C21H21BrS. This compound is known for its unique structural properties and is used in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide typically involves the reaction of diphenyl sulfide with 3,4,5-trimethylphenyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide involves its interaction with molecular targets such as enzymes and proteins. The sulfonium group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate
  • Diphenyl(2,4,6-trimethylphenyl)sulfonium Bromide

Uniqueness

Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other sulfonium salts with different substitution patterns .

Properties

Molecular Formula

C21H21BrS

Molecular Weight

385.4 g/mol

IUPAC Name

diphenyl-(3,4,5-trimethylphenyl)sulfanium;bromide

InChI

InChI=1S/C21H21S.BrH/c1-16-14-21(15-17(2)18(16)3)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-15H,1-3H3;1H/q+1;/p-1

InChI Key

XMNKPVRYIOSYRZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1C)C)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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